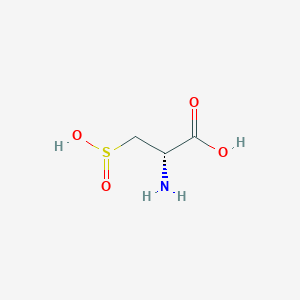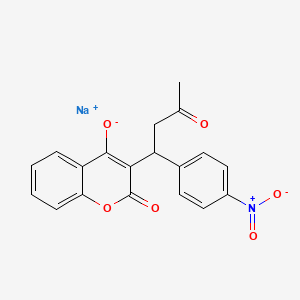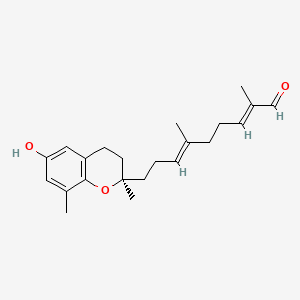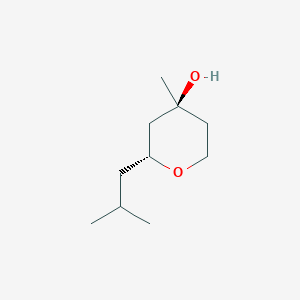
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is a synthetic organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes two phenolic groups, which contribute to its ability to scavenge free radicals and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol typically involves the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with hexane-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, industrial production may utilize advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups in the hexane-2,4-dione moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol has several scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as an additive in polymers, lubricants, and other materials to enhance their stability and longevity.
Wirkmechanismus
The antioxidant activity of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is primarily due to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals. This process prevents the initiation and propagation of oxidative chain reactions. The compound’s bulky tert-butyl groups also provide steric hindrance, protecting the phenolic groups from rapid degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.
Trolox: A water-soluble analog of vitamin E with antioxidant properties.
Uniqueness
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is unique due to its dual phenolic groups and the presence of the hexane-2,4-diol moiety, which enhances its antioxidant capacity. The compound’s structure allows for greater stability and effectiveness in various applications compared to other antioxidants.
Eigenschaften
| 141075-83-4 | |
Molekularformel |
C34H54O4 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
3,4-bis(3,5-ditert-butyl-4-hydroxyphenyl)hexane-3,4-diol |
InChI |
InChI=1S/C34H54O4/c1-15-33(37,21-17-23(29(3,4)5)27(35)24(18-21)30(6,7)8)34(38,16-2)22-19-25(31(9,10)11)28(36)26(20-22)32(12,13)14/h17-20,35-38H,15-16H2,1-14H3 |
InChI-Schlüssel |
QXARPYSNDQRSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(CC)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







